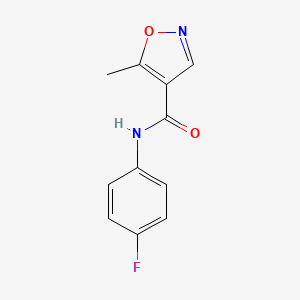![molecular formula C9H5F2NO2 B12874014 2-(Difluoromethyl)benzo[d]oxazole-7-carboxaldehyde](/img/structure/B12874014.png)
2-(Difluoromethyl)benzo[d]oxazole-7-carboxaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Difluoromethyl)benzo[d]oxazole-7-carboxaldehyde is a heterocyclic compound that features a benzoxazole core with a difluoromethyl group at the 2-position and a carboxaldehyde group at the 7-position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Difluoromethyl)benzo[d]oxazole-7-carboxaldehyde typically involves the reaction of 2-aminophenol with difluoromethylating agents and subsequent formylation. One common method includes the use of difluoromethyl iodide (CF2HI) as the difluoromethylating agent in the presence of a base such as potassium carbonate (K2CO3) in an aprotic solvent like dimethyl sulfoxide (DMSO). The formylation step can be achieved using Vilsmeier-Haack reaction conditions, which involve the use of N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure efficient mixing and heat transfer, as well as the use of automated systems for precise control of reaction conditions. The choice of solvents and reagents may also be adjusted to minimize costs and environmental impact.
Analyse Chemischer Reaktionen
Types of Reactions
2-(Difluoromethyl)benzo[d]oxazole-7-carboxaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The difluoromethyl group can participate in nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace one of the fluorine atoms.
Common Reagents and Conditions
Oxidation: KMnO4 in aqueous solution, CrO3 in acetic acid.
Reduction: NaBH4 in methanol, LiAlH4 in ether.
Substitution: Amines or thiols in the presence of a base like triethylamine (TEA).
Major Products
Oxidation: 2-(Difluoromethyl)benzo[d]oxazole-7-carboxylic acid.
Reduction: 2-(Difluoromethyl)benzo[d]oxazole-7-methanol.
Substitution: 2-(Aminomethyl)benzo[d]oxazole-7-carboxaldehyde or 2-(Thiophenylmethyl)benzo[d]oxazole-7-carboxaldehyde.
Wissenschaftliche Forschungsanwendungen
2-(Difluoromethyl)benzo[d]oxazole-7-carboxaldehyde has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of fluorinated pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a precursor for the synthesis of drug candidates, especially those targeting specific enzymes or receptors.
Industry: The compound is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of 2-(Difluoromethyl)benzo[d]oxazole-7-carboxaldehyde depends on its specific application. In medicinal chemistry, the compound may act by inhibiting specific enzymes or receptors. The difluoromethyl group can enhance the compound’s binding affinity and metabolic stability, while the carboxaldehyde group can form covalent bonds with target proteins. The exact molecular targets and pathways involved vary depending on the specific biological activity being studied.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(Trifluoromethyl)benzo[d]oxazole: Similar structure but with a trifluoromethyl group instead of a difluoromethyl group.
2-(Chloromethyl)benzo[d]oxazole: Similar structure but with a chloromethyl group instead of a difluoromethyl group.
2-(Methyl)benzo[d]oxazole: Similar structure but with a methyl group instead of a difluoromethyl group.
Uniqueness
2-(Difluoromethyl)benzo[d]oxazole-7-carboxaldehyde is unique due to the presence of both a difluoromethyl group and a carboxaldehyde group. The difluoromethyl group imparts unique electronic properties, enhancing the compound’s reactivity and stability. The carboxaldehyde group provides a reactive site for further chemical modifications, making the compound a versatile intermediate in organic synthesis.
Eigenschaften
Molekularformel |
C9H5F2NO2 |
|---|---|
Molekulargewicht |
197.14 g/mol |
IUPAC-Name |
2-(difluoromethyl)-1,3-benzoxazole-7-carbaldehyde |
InChI |
InChI=1S/C9H5F2NO2/c10-8(11)9-12-6-3-1-2-5(4-13)7(6)14-9/h1-4,8H |
InChI-Schlüssel |
HEOPITZBECTCKF-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C2C(=C1)N=C(O2)C(F)F)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


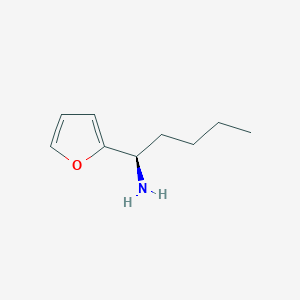
![4-Chlorobenzo[d]oxazole-2-carbonitrile](/img/structure/B12873937.png)
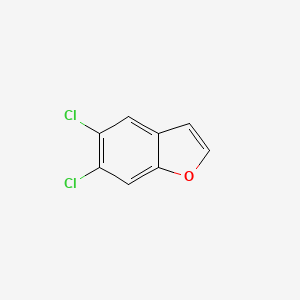
![1-((3AR,6aS)-3-methylenetetrahydro-2H-furo[2,3-b]pyrrol-6(6aH)-yl)ethanone](/img/structure/B12873941.png)
![5-Hydrazinyl-3-methylisoxazolo[4,5-b]pyridine](/img/structure/B12873944.png)
![2-(Trifluoromethoxy)-6-phenyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B12873945.png)
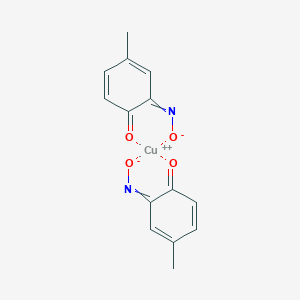
![6-Ethylbenzo[d]oxazole-2-carbonitrile](/img/structure/B12873954.png)
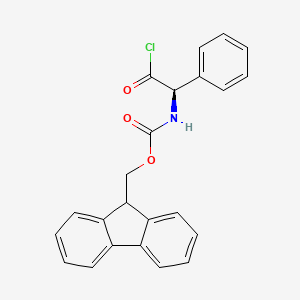
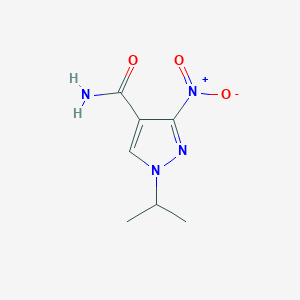
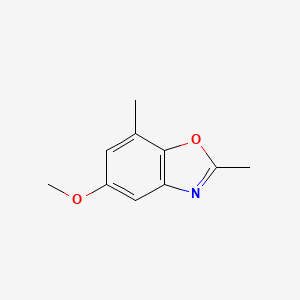
![3-(Hydroxymethyl)benzo[d]isoxazol-5-ol](/img/structure/B12873983.png)

